molecular formula C15H22FNO2 B3846576 4-[5-(2-fluorophenoxy)pentyl]morpholine

4-[5-(2-fluorophenoxy)pentyl]morpholine

Cat. No.: B3846576
M. Wt: 267.34 g/mol
InChI Key: XDPRXIOUXFADDO-UHFFFAOYSA-N
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Description

4-[5-(2-Fluorophenoxy)pentyl]morpholine is a synthetic morpholine derivative characterized by a pentyl chain substituted with a 2-fluorophenoxy group at the fifth carbon and a morpholine ring at the terminal position. Morpholine derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their ability to modulate solubility, bioavailability, and electronic properties.

Properties

IUPAC Name

4-[5-(2-fluorophenoxy)pentyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FNO2/c16-14-6-2-3-7-15(14)19-11-5-1-4-8-17-9-12-18-13-10-17/h2-3,6-7H,1,4-5,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDPRXIOUXFADDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCCCOC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(2-fluorophenoxy)pentyl]morpholine typically involves the reaction of morpholine with 5-(2-fluorophenoxy)pentyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[5-(2-fluorophenoxy)pentyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in an organic solvent like DMF.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of the corresponding reduced amine or alcohol.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

4-[5-(2-fluorophenoxy)pentyl]morpholine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[5-(2-fluorophenoxy)pentyl]morpholine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The fluorophenoxy group can enhance the compound’s binding affinity and selectivity for its molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The following table compares 4-[5-(2-fluorophenoxy)pentyl]morpholine with structurally related morpholine derivatives from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Boiling Point (°C) Density (g/cm³) Reference ID
This compound (Target) C₁₅H₂₀FNO₂ 265.33 (calculated) 2-Fluorophenoxy, pentyl, morpholine N/A N/A N/A -
4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]morpholine C₁₅H₂₃BN₂O₃ 290.16 Pyridinyl, dioxaborolan, morpholine 132–135 N/A N/A
4-[5-(3-Nitro-benzylidene)-cyclopent-1-enyl]-morpholine C₁₆H₁₈N₂O₃ 286.33 Nitro-benzylidene, cyclopentenyl N/A N/A N/A
Morpholine, 4-[3,3-dimethyl-5-[5-(3-phenylpropyl)-2-thienyl]pentyl]- C₂₅H₃₅NOS 385.24 Thienyl, phenylpropyl, dimethyl N/A 496.5 (predicted) 1.045 (predicted)
4-(5-[(4-Methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinyl)morpholine C₂₁H₂₁N₃O₃S 395.47 Sulfonyl, pyrimidinyl, methylphenyl N/A N/A N/A
Key Observations:
  • Molecular Weight : The target compound (265.33 g/mol) is lighter than most analogs, except for the nitro-benzylidene derivative (286.33 g/mol) . Heavier compounds (e.g., 395.47 g/mol ) often contain bulky substituents like sulfonyl or pyrimidinyl groups.
  • Substituent Influence: Fluorine vs. Boron: The 2-fluorophenoxy group in the target compound may offer distinct electronic effects (e.g., electron-withdrawing) compared to the dioxaborolan group in , which is often used in Suzuki-Miyaura cross-couplings. Aromatic vs. Heterocyclic: The nitro-benzylidene group in introduces strong electron-withdrawing properties, while the thienyl group in adds sulfur-based heterocyclic reactivity.
  • Thermal Stability : The dioxaborolan-containing compound has a defined melting point (132–135°C), suggesting higher crystallinity than the target compound. The thienyl derivative has a predicted high boiling point (496.5°C), likely due to its extended hydrophobic chain.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[5-(2-fluorophenoxy)pentyl]morpholine
Reactant of Route 2
4-[5-(2-fluorophenoxy)pentyl]morpholine

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